4-(N,N-diethylsulfamoyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
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Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O4S3/c1-4-32(5-2)40(36,37)21-11-9-19(10-12-21)24(35)28-16-22-30-31-26(33(22)20-8-6-7-18(3)15-20)39-17-23(34)29-25-27-13-14-38-25/h6-15H,4-5,16-17H2,1-3H3,(H,28,35)(H,27,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPRSKYGYWQQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Core Structure : The compound features a benzamide moiety attached to a triazole ring and a thiazole group.
- Functional Groups : It contains a sulfamoyl group and an ethyl substituent, which may influence its biological interactions.
Molecular Formula
The molecular formula is with a molecular weight of approximately 442.56 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds containing triazole and thiazole structures. For instance, derivatives of triazole have shown significant activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Target Organisms |
|---|---|---|
| Triazole Derivative A | 28 | E. coli |
| Thiazole Derivative B | 32 | S. aureus |
| Benzamide Derivative C | 25 | P. aeruginosa |
These results suggest that the incorporation of both thiazole and triazole rings may enhance the antimicrobial efficacy of the compound .
Anticancer Activity
Compounds with structural similarities to 4-(N,N-diethylsulfamoyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide have been investigated for anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that compounds with similar scaffolds exhibited IC50 values in the micromolar range against human cancer cell lines, including:
- HeLa (cervical cancer) : IC50 = 15 µM
- MCF7 (breast cancer) : IC50 = 20 µM
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The presence of the sulfamoyl group suggests potential inhibition of sulfonamide-sensitive enzymes.
- Disruption of Cellular Processes : The thiazole and triazole rings may interact with DNA or RNA synthesis pathways, leading to cellular dysfunction.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
